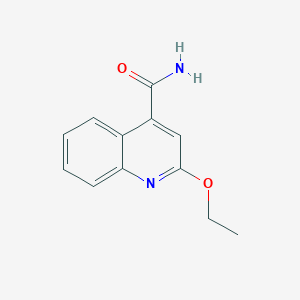
4-(Aziridin-1-yl)-8-nitrocinnoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Aziridin-1-yl)-8-nitrocinnoline is a compound that features both an aziridine ring and a nitro group attached to a cinnoline backbone. Aziridines are three-membered nitrogen-containing cyclic molecules known for their significant ring strain, which makes them highly reactive. The nitro group adds further reactivity, making this compound of interest in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aziridin-1-yl)-8-nitrocinnoline typically involves the formation of the aziridine ring followed by its attachment to the cinnoline structure. One common method is the cyclization of haloamines or amino alcohols, where an amine functional group displaces an adjacent halide in an intramolecular nucleophilic substitution reaction . Another method involves the addition of nitrenes to alkenes, which can be generated in situ from organic azides or other precursors .
Industrial Production Methods
Industrial production of aziridines, including those used in the synthesis of this compound, often involves the dehydration of aminoethanol using oxide catalysts at high temperatures or the base-induced elimination of sulfate esters . These methods are scalable and can produce the compound in significant quantities.
Chemical Reactions Analysis
Types of Reactions
4-(Aziridin-1-yl)-8-nitrocinnoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine or other functional groups under specific conditions.
Reduction: The aziridine ring can be opened under reductive conditions to form amines.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents for these reactions include reducing agents like lithium aluminum hydride for reductions, oxidizing agents like potassium permanganate for oxidations, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amines, while nucleophilic substitution of the aziridine ring can produce a variety of substituted amines .
Scientific Research Applications
4-(Aziridin-1-yl)-8-nitrocinnoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Aziridin-1-yl)-8-nitrocinnoline involves the bioactivation of the aziridine ring, which can form DNA interstrand crosslinks, leading to cytotoxic effects. This bioactivation is often mediated by enzymes such as DT diaphorase, which reduce the nitro group to a hydroxylamine, further activating the compound . The activated compound can then interact with DNA, leading to cell death, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
5-(Aziridin-1-yl)-2,4-dinitrobenzamide: Known for its antitumor activity and used in prodrug therapies.
Aziridine-1-carbaldehyde oximes: Studied for their cytotoxic activity and potential as anticancer agents.
Aziridin-1-yl oxime-based vorinostat analogs: Evaluated for their anticancer properties and ability to inhibit histone deacetylases.
Uniqueness
Its ability to form DNA crosslinks and its reactivity in various chemical transformations make it a valuable compound in both research and industrial applications .
Properties
CAS No. |
68211-09-6 |
|---|---|
Molecular Formula |
C10H8N4O2 |
Molecular Weight |
216.20 g/mol |
IUPAC Name |
4-(aziridin-1-yl)-8-nitrocinnoline |
InChI |
InChI=1S/C10H8N4O2/c15-14(16)8-3-1-2-7-9(13-4-5-13)6-11-12-10(7)8/h1-3,6H,4-5H2 |
InChI Key |
OKSWAVTWOUSYOX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1C2=CN=NC3=C2C=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(7H-Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)propanenitrile](/img/structure/B11887215.png)





![6-Methyl-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B11887272.png)
![5-Phenyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11887276.png)

![Pyrazolo[1,5-a]pyridine-5-sulfonyl chloride](/img/structure/B11887297.png)

![7-Chloro-9H-indeno[2,1-C]pyridin-9-one](/img/structure/B11887312.png)
